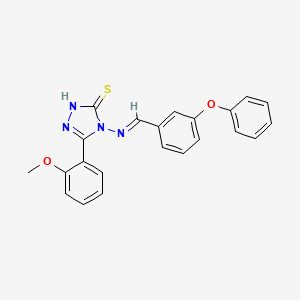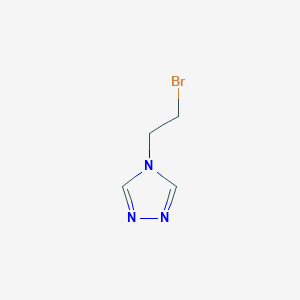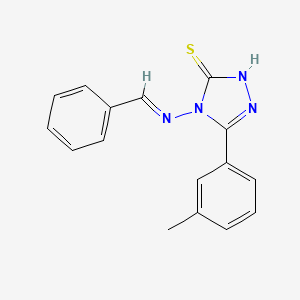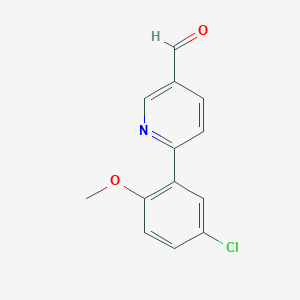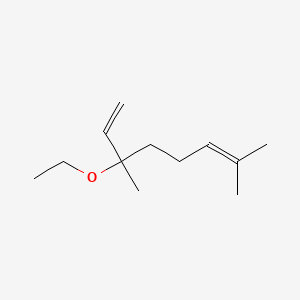
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 . It is also known by other names such as Ethyl linalool and Ethoxylinalool . This compound is a colorless liquid with a distinctive odor and is primarily used in organic synthesis .
Preparation Methods
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be synthesized through substitution reactions. One common method involves the reaction of ethanol with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields .
Chemical Reactions Analysis
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or ketones depending on the reagents and conditions used.
Reduction: This reaction can convert the compound into simpler hydrocarbons.
The major products formed from these reactions include a range of organic compounds such as alcohols, aldehydes, ketones, and halogenated derivatives .
Scientific Research Applications
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be compared with similar compounds such as:
1,6-Octadiene, 3,7-dimethyl-:
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-: This compound has an additional ethoxyethoxy group, making it more complex.
The uniqueness of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
72845-33-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-ethoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3 |
InChI Key |
GSFBRCUXDDCNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCC=C(C)C)C=C |
density |
0.829-0.832 (20°) |
physical_description |
Clear colourless liquid; pleasant floral aroma |
solubility |
Practically insoluble to insoluble in water; soluble in DMSO Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


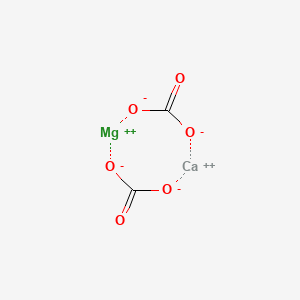
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)
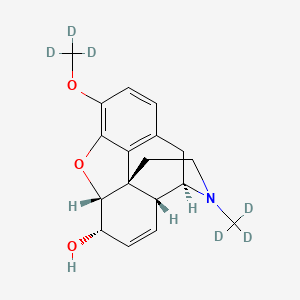
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)
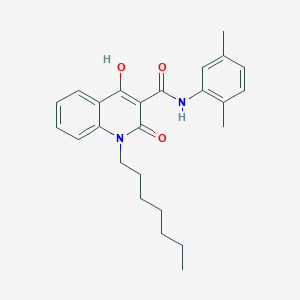
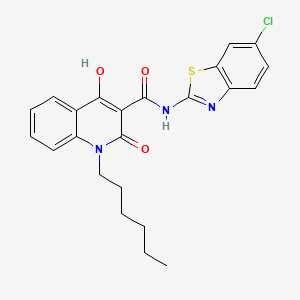
![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)

